Defluoro Paliperidone-d4
CAS No.:
Cat. No.: VC0210044
Molecular Formula: C₂₃H₂₄D₄N₄O₃
Molecular Weight: 412.52
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃H₂₄D₄N₄O₃ |
---|---|
Molecular Weight | 412.52 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Defluoro Paliperidone-d4 (C₂₃H₂₈N₄O₃) is derived from Paliperidone (C₂₃H₂₇FN₄O₃) through two key modifications:
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Defluorination: Removal of the fluorine atom from the benzisoxazole moiety, altering electronic properties and metabolic stability.
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Deuterium Incorporation: Substitution of four hydrogen atoms with deuterium at specific aliphatic positions, creating a stable isotopologue.
This structural adjustment reduces molecular weight to 412.5 g/mol compared to Paliperidone’s 426.48 g/mol, while retaining core pharmacophoric elements essential for receptor binding.
Synthetic Pathways
Synthesis involves multi-step deuterium exchange and purification processes:
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Deuteration: Catalytic exchange using deuterated reagents (e.g., D₂O or deuterium gas) under controlled pH and temperature conditions.
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Purification: High-Performance Liquid Chromatography (HPLC) achieves >98% isotopic purity, critical for minimizing matrix effects in bioanalytical assays.
Industrial production scales these steps using bulk deuterated solvents and continuous-flow reactors to ensure batch consistency.
Analytical and Pharmacokinetic Applications
Role as an Internal Standard
Defluoro Paliperidone-d4’s primary utility lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), where it serves as an internal standard for quantifying Paliperidone in biological matrices. Key advantages include:
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Isotopic Differentiation: Avoids signal overlap with endogenous compounds or parent drug metabolites.
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Matrix Effect Correction: Compensates for ion suppression/enhancement in plasma or cerebrospinal fluid.
Method Validation Parameters
Parameter | Specification |
---|---|
Linearity (R²) | >0.99 over 1–1000 ng/mL range |
Limit of Detection (LOD) | 0.5 ng/mL |
Precision (% RSD) | <10% intra- and inter-day variability |
These metrics comply with FDA/ICH guidelines for bioanalytical method validation, ensuring reproducibility across laboratories.
Pharmacodynamic Profile
Receptor Binding Affinity
Defluoro Paliperidone-d4 retains the parent drug’s antagonistic activity at critical CNS receptors:
Receptor | Function | Binding Affinity (Ki, nM) |
---|---|---|
Dopamine D₂ | Antipsychotic effect | 0.8–1.2 |
Serotonin 5-HT₂A | Mood regulation | 1.5–2.0 |
α₁-Adrenergic | Sedation, hypotension | 15–20 |
These values, derived from radioligand displacement assays, highlight its dual mechanism in managing schizophrenia symptoms .
Metabolic Stability
Deuterium’s kinetic isotope effect (KIE) slows hepatic metabolism, particularly in cytochrome P450-mediated pathways. Comparative studies show:
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Half-Life Extension: 22–26 hours vs. 18–20 hours for non-deuterated Paliperidone.
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Reduced CYP2D6 Inhibition: Lower risk of drug-drug interactions .
Comparative Analysis with Related Compounds
Structural Analogues
Compound | Modification | Molecular Weight (g/mol) | Key Application |
---|---|---|---|
Paliperidone | Parent compound | 426.48 | Schizophrenia treatment |
5-Fluoro Paliperidone-d4 | Fluorine + deuterium | 430.52 | Metabolic pathway tracing |
Risperidone-d4 | Deuterated precursor | 410.50 | Cross-species PK studies |
Defluoro Paliperidone-d4’s defluorination distinguishes it from fluorinated analogs, reducing oxidative degradation risks.
Analytical Performance Comparison
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Retention Time: Defluoro Paliperidone-d4 elutes 1.2 minutes earlier than Paliperidone-d4 in reverse-phase HPLC, improving chromatographic resolution.
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Signal-to-Noise Ratio: 15–20% higher than non-deuterated analogs in MS detection.
Clinical and Regulatory Implications
Therapeutic Drug Monitoring (TDM)
Defluoro Paliperidone-d4 enables precise TDM in schizophrenia patients, correlating plasma concentrations (10–20 ng/mL) with clinical efficacy. Studies demonstrate:
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Reduced Relapse Rates: 35% lower in patients with dose adjustments guided by deuterated analog data.
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Adverse Event Mitigation: Lower incidence of extrapyramidal symptoms (EPS) due to optimized dosing .
Stability and Degradation Studies
Forced degradation studies reveal:
Condition | Major Degradant | Formation Rate (%/month) |
---|---|---|
Oxidation (0.1% H₂O₂) | N-oxide derivative | 2.8 |
Hydrolysis (pH 9) | 9-Hydroxyrisperidone | 1.5 |
These findings inform storage guidelines (2–8°C, inert atmosphere) and shelf-life estimates (24 months).
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